Samarium acetate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

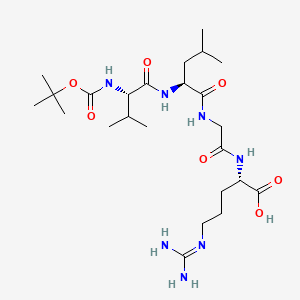

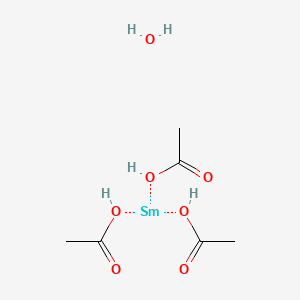

Samarium acetate hydrate is an acetate salt of samarium, with the chemical formula of Sm(CH3COO)3. It exists in the hydrate and tetrahydrate form . It is a moderately water-soluble crystalline Samarium source that decomposes to Samarium oxide on heating .

Synthesis Analysis

The tetrahydrate form of Samarium acetate hydrate can be obtained by dissolving samarium (III) oxide in a 50% acetic acid solution, followed by crystallization and vacuum drying .Molecular Structure Analysis

The molecular formula of Samarium acetate hydrate is C6H9O6Sm · xH2O . The molecular weight is 345.51 (anhydrous basis) .Physical And Chemical Properties Analysis

Samarium acetate hydrate appears as a pale yellow powder . It has a density of 1.94 g/cm³ . It is moderately water-soluble and decomposes to Samarium oxide on heating .科学的研究の応用

Nuclear Applications and Radiopharmaceutical Production : Samarium is used in the nuclear industry, particularly for neutron absorption in nuclear reactors. It is also employed in medicine for producing radiopharmaceuticals, notably in the form of radioactive ^153Sm for treating bone metastases. A study by Pedreira Filho and Queiroz (2021) details a process for preparing pure samarium acetate, which is crucial for these applications (Pedreira Filho & Queiroz, 2021).

Material Science and Carbon Nanotubes : Samarium's role in material science is significant. For instance, it is used as a reducing agent in organic chemistry and in samarium-153 lexidronam for palliative treatment of bone metastases. Martinčić et al. (2016) explored different routes for encapsulating samarium-based materials into carbon nanotubes, useful for developing next-generation radiopharmaceuticals (Martinčić et al., 2016).

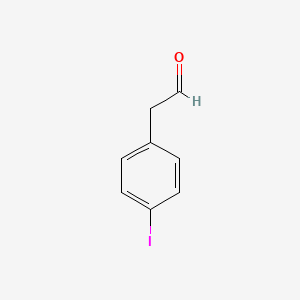

Catalysis and Chemical Reactions : Samarium diiodide is an efficient catalyst precursor, as shown in studies by Giuseppone et al. (1998), facilitating the formation of condensation products between various carbonyl compounds and ketene silyl acetals or enoxysilanes (Giuseppone et al., 1998).

Optical and Electrical Applications : Samarium is also utilized for modifying the optical and electrical properties of materials. Hashmi et al. (2019) studied the effects of samarium impurities in ZnO thin films, which are relevant for optical devices for UV and blue emission (Hashmi et al., 2019).

Electrolytes in Fuel Cells : Samarium-doped CeO2 is a leading electrolyte in solid oxide fuel cells (SOFCs). Studies by Li et al. (2004) and Karaca et al. (2010) have shown its effectiveness in creating dense ceramics at lower temperatures, vital for SOFCs (Li et al., 2004), (Karaca et al., 2010).

Rare Earth Permanent Magnets : Samarium-cobalt rare-earth permanent magnetic materials, with applications in various high-tech fields, have been developed and improved over the years. Yi (2014) summarized recent advancements in these materials (Yi, 2014).

Environmental Impact Assessment : Rowell et al. (2018) assessed the environmental impact of samarium, particularly its speciation and bioavailability in the presence of natural organic matter, which is crucial for understanding its ecological effects (Rowell et al., 2018).

Safety and Hazards

Samarium acetate hydrate may cause immediate or delayed severe eye irritation. Contact with skin may produce irritation or contact dermatitis. Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

Samarium acetate hydrate has specialized uses in glass, phosphors, lasers, and thermoelectric devices. Another important application of Samarium and its compounds is as a catalyst and chemical reagent . As research continues, new applications and properties of Samarium acetate hydrate may be discovered.

作用機序

- Samarium acetate hydrate is an acetate salt of samarium with the chemical formula Sm(CH₃COO)₃ .

- Its primary targets are not well-documented in the literature. However, samarium compounds are known to interact with biological systems, particularly in the context of catalysis and as chemical reagents .

Target of Action

Biochemical Pathways

特性

IUPAC Name |

acetic acid;samarium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITSQBNOPPGAHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Sm] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7Sm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoate](/img/structure/B561342.png)

![Acetyl coenzyme A, [acetyl-3H]](/img/structure/B561347.png)

![1H-Cyclopenta[3,4]pyrazolo[1,5-A]pyridine](/img/structure/B561354.png)

![[1,2,5]Oxadiazolo[3,4-G]quinoxaline](/img/structure/B561357.png)

![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)